molecular formula C20H13FN2O2 B5523061 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B5523061
M. Wt: 332.3 g/mol
InChI Key: MTPOAIVWQFEYCP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide typically involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide can be compared with other benzoxazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOAIVWQFEYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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